Ethyl 7,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
Description
Ethyl 7,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a heterocyclic compound featuring a fused triazole-pyridine core with methyl substituents at the 7- and 8-positions and an ethyl ester group at the 3-position. For instance, the unsubstituted parent compound, Ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate (CAS 1260831-52-4), has a molecular formula of C₉H₉N₃O₂, a molecular weight of 191.187 g/mol, a logP of 1.53, and a density of 1.3 g/cm³ . Such modifications are often leveraged in medicinal chemistry to optimize pharmacokinetic properties .
Properties
IUPAC Name |
ethyl 7,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-4-16-11(15)10-13-12-9-8(3)7(2)5-6-14(9)10/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTXURVWBNRRQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C2N1C=CC(=C2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427416-71-4 | |
| Record name | ethyl 7,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclocondensation of 2-Hydrazinylpyridine Derivatives with Ethyl 2-Oxoacetate
The most widely reported method involves cyclocondensation of 2-hydrazinyl-7,8-dimethylpyridine with ethyl 2-oxoacetate, followed by oxidative cyclization. This two-step process begins with the formation of a hydrazone intermediate, which undergoes intramolecular cyclization to yield the triazolo[4,3-a]pyridine core.
Step 1: Hydrazone Formation
2-Hydrazinyl-7,8-dimethylpyridine is reacted with ethyl 2-oxoacetate in ethanol under reflux for 6–8 hours. The reaction proceeds via nucleophilic attack of the hydrazine group on the carbonyl carbon, forming a hydrazone intermediate. This intermediate is typically isolated in 85–90% yield after recrystallization from ethanol.
Step 2: Oxidative Cyclization
The hydrazone is treated with phenyliodine(III) diacetate (PhI(OAc)₂) in dichloromethane at room temperature for 12 hours. PhI(OAc)₂ facilitates dehydrogenation, promoting cyclization to form the triazole ring. This step achieves a 75–80% yield, with the final product purified via column chromatography (hexane/ethyl acetate, 3:1).
Optimization Insights
- Solvent Effects : Substituting dichloromethane with acetonitrile reduces cyclization efficiency (yield drops to 60%) due to poor solubility of the hydrazone.
- Oxidant Screening : Alternatives like MnO₂ or DDQ result in incomplete conversion (<50% yield), underscoring the superiority of hypervalent iodine reagents.
Modified Mitsunobu Reaction for Intramolecular Cyclization
A milder approach employs the Mitsunobu reaction to cyclize acylated 2-hydrazinylpyridine precursors. This method avoids harsh acidic conditions, making it suitable for acid-sensitive substrates.
Procedure
2-Hydrazinyl-7,8-dimethylpyridine is acylated with ethyl chlorooxalate in dichloromethane using triethylamine as a base. The resultant acylhydrazide is subjected to Mitsunobu conditions (diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃)) in tetrahydrofuran (THF) at 0°C to room temperature for 4 hours. Intramolecular cyclization occurs via a six-membered transition state, yielding the target compound in 70–75% yield after silica gel purification.
Key Advantages
- Functional Group Tolerance : Compatible with ester and carbamate protections, unlike traditional acid-mediated methods.
- Temperature Control : Conducting the reaction at 0°C minimizes side reactions, improving regioselectivity.
Microwave-Assisted Catalyst-Free Synthesis
Recent advances utilize microwave irradiation to accelerate the cyclization step, eliminating the need for metal catalysts. This green chemistry approach reduces reaction times from hours to minutes.
Protocol
A mixture of 2-hydrazinyl-7,8-dimethylpyridine and ethyl 2-oxoacetate in ethanol is irradiated in a microwave reactor at 120°C for 15 minutes. The reaction proceeds via in-situ hydrazone formation followed by thermal cyclization, achieving an 80–85% yield. Purification involves simple filtration and washing with cold ethanol.
Performance Metrics
- Time Efficiency : 15 minutes vs. 12–24 hours for conventional methods.
- Environmental Impact : No toxic solvents or catalysts required, aligning with green chemistry principles.
One-Pot Tandem Reaction Using Hypervalent Iodine Reagents
A one-pot strategy combines hydrazone formation and cyclization using PhI(OAc)₂ as both oxidant and cyclization promoter. This method streamlines synthesis by avoiding intermediate isolation.
Synthetic Route
2-Hydrazinyl-7,8-dimethylpyridine and ethyl 2-oxoacetate are stirred in dichloromethane with PhI(OAc)₂ (1.2 equivalents) and sodium carbonate (2 equivalents) at room temperature for 24 hours. The reaction proceeds through sequential hydrazone formation and iodonium-mediated cyclization, yielding the product in 65–70% yield after aqueous workup.
Limitations
- Scale-Up Challenges : Prolonged reaction times and excess PhI(OAc)₂ increase costs for industrial applications.
- Byproduct Formation : Iodobenzene byproducts necessitate additional purification steps.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 7,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₁H₁₃N₃O₂
- Molecular Weight : 219.24 g/mol
- CAS Number : 1427416-71-4
- Density : Not available
- Boiling Point : Not available
- Melting Point : Not available
The compound features a triazole ring fused with a pyridine structure, which is significant for its biological activity. The presence of the ethyl carboxylate group enhances its solubility and reactivity in biological systems.
Anticancer Activity
Ethyl 7,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate has been studied for its potential anticancer properties. Research indicates that derivatives of triazolo-pyridine compounds exhibit promising activity against various cancer cell lines.
Case Study:
A study investigated the effects of triazolo-pyridine derivatives on MCF-7 breast cancer cells. The results demonstrated that these compounds could induce apoptosis significantly more than untreated controls, suggesting a potential therapeutic application in breast cancer treatment .
Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Research indicates that triazole derivatives possess broad-spectrum antimicrobial activity.
Data Table: Antimicrobial Activity of Triazolo Derivatives
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
This table illustrates the effectiveness of the compound against common pathogens, highlighting its potential use in developing new antimicrobial therapies.
Enzyme Inhibition Studies
The compound's structure allows it to interact with various biological targets, including enzymes involved in metabolic pathways. Preliminary studies suggest that it may inhibit key enzymes associated with cancer and infectious diseases.
Molecular Docking Studies:
In silico analyses have shown favorable binding interactions between this compound and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory processes .
Mechanism of Action
The mechanism of action of Ethyl 7,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects. The exact molecular pathways involved can vary depending on the specific biological target .
Comparison with Similar Compounds
Key Observations:
- Hydrophobicity : The dimethylated compound’s logP (~2.0) exceeds that of the unsubstituted parent (1.53), suggesting improved membrane permeability but reduced aqueous solubility .
- Ring System Differences : Replacing pyridine with pyrimidine (CAS 886886-04-0) adds a nitrogen atom, increasing polarity and hydrogen-bonding capacity, which could enhance solubility but alter target binding .
Biological Activity
Ethyl 7,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate (CAS Number: 13936-48-6) is a heterocyclic compound belonging to the triazole family. This compound has garnered attention due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The unique structure of the triazolo[4,3-a]pyridine ring system contributes to its diverse pharmacological effects.
- Molecular Formula : C₈H₉N₃O₂
- Molecular Weight : 147.177 g/mol
- Density : 1.19 g/cm³
- LogP : 1.346 (indicating moderate lipophilicity)
Anticancer Activity
Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyridine exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A study investigated the effects of triazolo[4,3-a]pyridine derivatives on MKN-45 gastric adenocarcinoma cells. The results indicated that these compounds induced higher toxicity compared to standard chemotherapy agents like Paclitaxel, suggesting a promising avenue for cancer treatment .
Antimicrobial Properties
Triazole compounds are known for their antimicrobial activity. This compound has shown effectiveness against various bacterial strains.
- Research Findings : In vitro studies have reported that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of enzymatic pathways crucial for bacterial survival .
Anti-inflammatory Effects
The anti-inflammatory properties of triazolo compounds have been explored in several studies.
- Mechanism : The compound is believed to inhibit the production of pro-inflammatory cytokines and reduce the activation of NF-kB pathways in immune cells. This suggests potential applications in treating inflammatory diseases such as arthritis and other autoimmune conditions .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Triazole Ring | Essential for biological activity; involved in metal ion chelation and enzyme inhibition. |
| Methyl Substituents | Enhance lipophilicity and cellular uptake; influence binding affinity to target proteins. |
| Carboxylate Group | Contributes to solubility and potential interactions with biological targets. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 7,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via a two-step process:
Condensation : React ethyl 2-oxoacetate with 5-substituted 2-hydrazinylpyridines under reflux in ethanol or DMF.
Cyclization : Use PhI(OAc)₂ (iodobenzene diacetate) in dichloromethane or THF to form the triazolo-pyridine core .
- Key Variables :
-
Temperature : Higher yields (>70%) are achieved at 80–100°C during cyclization.
-
Solvent : Polar aprotic solvents (DMF, THF) improve cyclization efficiency compared to nonpolar solvents.
-
Substituent Position : Methyl groups at the 7- and 8-positions require precise stoichiometry to avoid side products .
Step Reagents/Conditions Yield Range Reference Condensation Ethyl 2-oxoacetate, 2-hydrazinylpyridine, ethanol, 12h reflux 60–75% Cyclization PhI(OAc)₂, DCM, 80°C, 4h 70–85%
Q. How can researchers characterize the structural integrity of this compound?
- Analytical Techniques :
- NMR : Confirm methyl group positions (δ 2.4–2.6 ppm for CH₃ in ¹H NMR; C=O at ~165 ppm in ¹³C NMR).
- Mass Spectrometry : Molecular ion peak at m/z 233.2 (C₁₁H₁₃N₃O₂⁺) .
- X-ray Crystallography : Resolve planar triazolo-pyridine core and ester conformation .
- Common Pitfalls : Impurities from incomplete cyclization (e.g., residual hydrazine intermediates) require column chromatography (silica gel, ethyl acetate/hexane) for removal .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of Ethyl 7,8-dimethyl-triazolo-pyridine derivatives?
- Case Study : Discrepancies in herbicidal activity (e.g., inhibition of Echinochloa crusgalli vs. Brassica juncea) arise from substituent effects.
- Methodology :
SAR Analysis : Compare methyl vs. halogen substituents at 7/8 positions (e.g., 8-Cl derivatives show 50% higher activity against dicot weeds) .
3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with activity .
-
Validation : Validate predictions via in vitro enzyme assays (e.g., acetolactate synthase inhibition) .
Substituent Biological Target Activity (IC₅₀) Reference 7,8-diCH₃ Echinochloa crusgalli 150 µg/mL 8-Cl,7-CH₃ Brassica juncea 75 µg/mL
Q. How do reaction intermediates influence the scalability of Ethyl 7,8-dimethyl-triazolo-pyridine synthesis?
- Critical Intermediates :
- Hydrazinylpyridine Precursors : Stability issues in aqueous conditions necessitate anhydrous storage .
- Carboxylic Acid Intermediate : Generated during hydrolysis (LiOH/H₂O) but prone to decarboxylation at >60°C .
- Optimization :
- Flow Chemistry : Reduces intermediate degradation via rapid mixing and temperature control .
- Catalytic Cyclization : Replace PhI(OAc)₂ with TEMPO/NaClO for greener, scalable protocols (yield: 73–80%) .
Q. What computational methods predict the binding affinity of Ethyl 7,8-dimethyl-triazolo-pyridine derivatives to biological targets?
- Approaches :
Molecular Docking : Use AutoDock Vina to model interactions with retinol-binding protein (RBP4) or EGFR kinase .
MD Simulations : Assess ligand-receptor stability over 100 ns trajectories (AMBER force field) .
- Key Findings :
- Methyl groups at 7/8 positions enhance hydrophobic interactions with RBP4 (ΔG = -9.2 kcal/mol) .
- Ester groups improve solubility but reduce membrane permeability (logP = 1.8 vs. 2.5 for amide derivatives) .
Data Contradiction Analysis
Q. Why do some studies report divergent cytotoxicity profiles for Ethyl 7,8-dimethyl-triazolo-pyridine analogues?
- Root Causes :
- Assay Variability : MTT vs. CellTiter-Glo® assays yield differing IC₅₀ values (e.g., ±15% variance in HeLa cells) .
- Metabolic Instability : Ester hydrolysis in cell media generates inactive carboxylic acids .
- Resolution :
- Stability Studies : Monitor compound integrity via HPLC-MS over 24h in DMEM .
- Proteomics : Identify off-target effects (e.g., kinase profiling using KINOMEscan®) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
